2-Propanone, methylhydrazone
Overview
Description
2-Propanone, methylhydrazone, also known as Acetone methylhydrazone, is a chemical compound with the formula C4H10N2 . Its molecular weight is 86.1356 .
Molecular Structure Analysis
The molecule contains a total of 15 bonds, including 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 hydrazone . The 3D structure of the molecule can be viewed using specific software .Scientific Research Applications
Chemical Structure and Properties
2-Propanone, methylhydrazone, also known as acetone methylhydrazone, exhibits interesting chemical properties due to its molecular structure. For instance, the molecule 2,4-dinitrophenylhydrazone of propanone (a derivative) is nearly planar, showcasing the potential for intramolecular interactions and specific bonding characteristics, such as hydrogen bonding with ortho nitro groups (Fronczek, 1994).
Application in Catalysis and Biofuel Production
2-Propanone derivatives, such as isobutanol (fermented 2-methyl-1-propanol), can be catalytically dehydrated to form isobutylene, a significant platform molecule for synthesizing other fuels or chemicals. This highlights the potential of 2-propanone derivatives in renewable energy and chemical synthesis (Taylor, Jenni, & Peters, 2010).
Role in Chemical Analysis and Reagent Development
Compounds related to 2-propanone have been used in the development of reagents for chemical analysis. For example, 1,3-diphenyl-2-propanone tosylhydrazone has been effective in determining concentrations of alkyllithium reagents, showcasing the role of these compounds in analytical chemistry (Lipton, Sorensen, Sadler, & Shapiro, 1980).
Sensor Technology and Environmental Monitoring
2-Propanone is a biomarker of diabetic ketoacidosis, and its derivatives have been utilized in developing chemiresistive sensors. These sensors, based on fluorocarbon elastomer/nanocarbon black composites, exhibit high sensitivity and selectivity for 2-propanone, demonstrating their potential in medical and environmental monitoring applications (Mondal et al., 2018).
Implications in Forensic Science
In forensic science, 2-propanone derivatives play a crucial role in identifying and analyzing substances related to illicit drug production. The study of these compounds helps in understanding the degradation and persistence of chemicals associated with clandestine drug laboratories, aiding in both evidence collection and environmental assessment (Janusz et al., 2003).
properties
IUPAC Name |
N-(propan-2-ylideneamino)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-4(2)6-5-3/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSSEZYJBTUIGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206421 | |
Record name | 2-Propanone, methylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanone, methylhydrazone | |
CAS RN |
5771-02-8 | |
Record name | 2-Propanone, methylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005771028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, methylhydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanone, methylhydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanone, methylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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